
1-(2-Chlorophenyl)piperazine hydrochloride
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Overview
Description
1-(2-Chlorophenyl)piperazine hydrochloride is an organic compound with the chemical formula C10H13ClN2 · HCl. It is a white crystalline solid, soluble in water and some organic solvents. This compound is commonly used in medicine as a sedative and antipsychotic agent due to its effects on the central nervous system, where it regulates neurotransmitter activity to alleviate symptoms of mental disorders .
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-chlorobenzophenone, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods often utilize cyclization reactions with bis(2-chloroethyl)amine hydrochloride and 2-chloroaniline under controlled temperatures ranging from 90-220°C . This method is favored for its high yield and cost-effectiveness, making it suitable for large-scale production.
Chemical Reactions Analysis
1-(2-Chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions with halogenated compounds can yield various substituted piperazine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenated benzene derivatives. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chlorophenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)piperazine hydrochloride involves its interaction with serotonin receptors in the brain. By binding to these receptors, it modulates the release and uptake of neurotransmitters, thereby exerting its sedative and antipsychotic effects . The compound’s molecular targets include serotonin receptors (5-HT receptors) and pathways involved in neurotransmitter regulation.
Comparison with Similar Compounds
1-(2-Chlorophenyl)piperazine hydrochloride can be compared with other similar compounds such as:
1-(3-Chlorophenyl)piperazine hydrochloride: Similar in structure but differs in the position of the chlorine atom, affecting its pharmacological properties.
1-(4-Chlorophenyl)piperazine: Another structural analog with different receptor binding affinities and therapeutic uses.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Contains an additional chlorine atom, leading to variations in its chemical reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific receptor interactions and therapeutic applications.
Properties
CAS No. |
55974-33-9 |
---|---|
Molecular Formula |
C10H14Cl2N2 |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-(2-chlorophenyl)piperazine;hydron;chloride |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H |
InChI Key |
GUTWDZXWTKMXPI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC=CC=C2Cl.Cl |
Canonical SMILES |
[H+].C1CN(CCN1)C2=CC=CC=C2Cl.[Cl-] |
Related CAS |
76835-05-7 41202-32-8 |
Origin of Product |
United States |
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